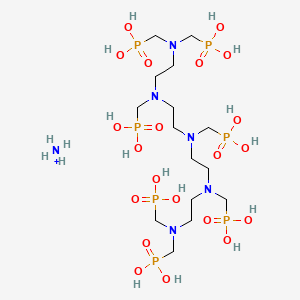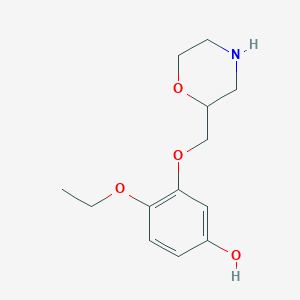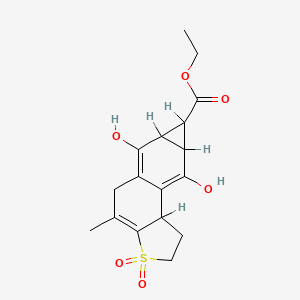
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with the molecular formula C14H15Cl2N3O3 . This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydro-1,2,5,6-tetrahydropyridine moiety, and a dichlorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves several steps. One common synthetic route includes the reaction of 3-pyridinecarboxaldehyde with 1,2,5,6-tetrahydropyridine in the presence of a suitable catalyst. The resulting intermediate is then reacted with 3,4-dichlorophenyl isocyanate to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学研究应用
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways. Detailed studies are required to fully elucidate the molecular mechanisms .
相似化合物的比较
Compared to other similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- stands out due to its unique combination of functional groups. Similar compounds include:
- 3-Pyridinecarboxaldehyde derivatives
- Tetrahydropyridine derivatives
- Dichlorophenyl isocyanate derivatives These compounds share some structural similarities but differ in their specific chemical properties and applications .
属性
CAS 编号 |
145071-64-3 |
|---|---|
分子式 |
C14H15Cl2N3O3 |
分子量 |
344.2 g/mol |
IUPAC 名称 |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C14H15Cl2N3O3/c1-21-17-8-10-3-2-6-19(9-10)22-14(20)18-11-4-5-12(15)13(16)7-11/h3-5,7-8H,2,6,9H2,1H3,(H,18,20)/b17-8+ |
InChI 键 |
QHWMBQIDSUDHHK-CAOOACKPSA-N |
手性 SMILES |
CO/N=C/C1=CCCN(C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
CON=CC1=CCCN(C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)





![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)

